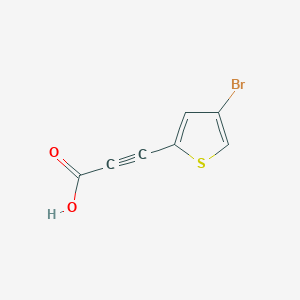![molecular formula C10H11NO2 B12066957 Benzene, 1-[(1S)-1-isocyanatoethyl]-4-methoxy-(9CI)](/img/structure/B12066957.png)
Benzene, 1-[(1S)-1-isocyanatoethyl]-4-methoxy-(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene, 1-[(1S)-1-isocyanatoethyl]-4-methoxy-(9CI) is a chemical compound with the molecular formula C10H11NO2 and a molar mass of 177.19984 g/mol . This compound is characterized by the presence of a benzene ring substituted with an isocyanatoethyl group and a methoxy group. It is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
The synthesis of Benzene, 1-[(1S)-1-isocyanatoethyl]-4-methoxy-(9CI) involves several steps. One common method includes the reaction of 4-methoxybenzyl alcohol with phosgene to form 4-methoxybenzyl chloroformate. This intermediate is then reacted with (S)-1-phenylethylamine to yield the desired product . Industrial production methods may vary, but they generally involve similar reaction pathways with optimized conditions for large-scale synthesis.
Chemical Reactions Analysis
Benzene, 1-[(1S)-1-isocyanatoethyl]-4-methoxy-(9CI) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the isocyanate group to an amine group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Benzene, 1-[(1S)-1-isocyanatoethyl]-4-methoxy-(9CI) has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of Benzene, 1-[(1S)-1-isocyanatoethyl]-4-methoxy-(9CI) involves its interaction with specific molecular targets. The isocyanate group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity is exploited in various applications, including the modification of surfaces and the synthesis of bioactive compounds .
Comparison with Similar Compounds
Benzene, 1-[(1S)-1-isocyanatoethyl]-4-methoxy-(9CI) can be compared with similar compounds such as:
Benzene, 1-isocyanato-4-methoxy-: This compound lacks the ethyl group, making it less complex.
Benzene, 1-[(1S)-1-isothiocyanatoethyl]-4-methoxy-: This compound has a sulfur atom in place of the oxygen atom in the isocyanate group, leading to different reactivity and applications.
The uniqueness of Benzene, 1-[(1S)-1-isocyanatoethyl]-4-methoxy-(9CI) lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity.
Properties
Molecular Formula |
C10H11NO2 |
|---|---|
Molecular Weight |
177.20 g/mol |
IUPAC Name |
1-(1-isocyanatoethyl)-4-methoxybenzene |
InChI |
InChI=1S/C10H11NO2/c1-8(11-7-12)9-3-5-10(13-2)6-4-9/h3-6,8H,1-2H3 |
InChI Key |
WTNKKJUXEYSETC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=C(C=C1)OC)N=C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4,7-Dimethyl-4,5,6,7-tetrahydro[1,2,5]oxadiazolo[3,4-B]pyrazine 1-oxide](/img/structure/B12066875.png)

![2-Amino-9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-7-methyl-1,8-dihydropurin-6-one](/img/structure/B12066891.png)
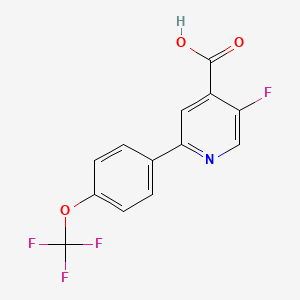
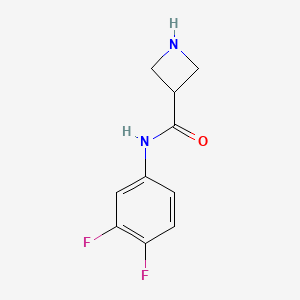


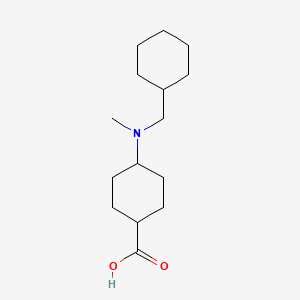
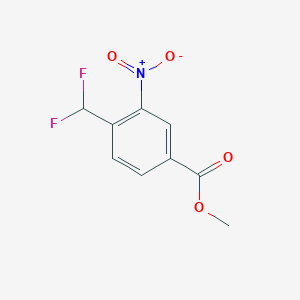
![3-[4-(4-Chlorothiophenoxy)lphenyl]-1H-pyrazole](/img/structure/B12066924.png)
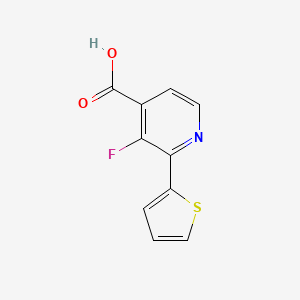

![Propanamide, 3-[[(heptadecafluorooctyl)sulfonyl]methylamino]-](/img/structure/B12066933.png)
